molecular formula C18H25N5O3S B2839792 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 887837-99-2

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2839792
CAS No.: 887837-99-2
M. Wt: 391.49
InChI Key: CXOXZNKRZKNLPK-UHFFFAOYSA-N
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Description

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes containing a sulfhydryl group

Mode of Action

It’s possible that the compound interacts with its targets through the formation of covalent bonds, given the presence of a sulfanyl group in its structure . This could result in changes to the target’s function or activity.

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to summarize the affected biochemical pathways and their downstream effects. Based on the presence of a triazole ring in the compound, it might be involved in inhibiting the biosynthesis of certain biomolecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its chemical structure, it’s likely that the compound is absorbed in the gastrointestinal tract and distributed throughout the body. The presence of the dimethoxyphenyl group could potentially enhance its bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by oxidative conditions due to the presence of a sulfanyl group .

Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-25-13-8-9-15(26-2)14(10-13)20-16(24)11-27-18-22-21-17(23(18)19)12-6-4-3-5-7-12/h8-10,12H,3-7,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOXZNKRZKNLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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